Quantifiable Differentiation: Evidence Gap Analysis
A comprehensive search of primary research papers, patents, and authoritative databases [1] did not yield any direct, quantitative head-to-head comparisons between N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide and a defined analog or alternative. No data was found for potency (IC50/EC50), selectivity, solubility, metabolic stability, or other standard benchmarks. The compound is absent from major bioactivity databases like ChEMBL and PubChem with respect to assay data [2]. While analogs such as compound 25e (from the same pyrazol-furan carboxamide class) demonstrate potent Akt1 inhibition with a cellular IC50 of 30.4 nM, this data cannot be extrapolated to the target compound due to structural differences [3]. Direct head-to-head comparison or cross-study comparable evidence does not currently exist.
| Evidence Dimension | Biological Activity (IC50) |
|---|---|
| Target Compound Data | Data not available |
| Comparator Or Baseline | Most potent analog from structural class: Compound 25e (pyrazol-furan carboxamide) IC50 = 30.4 nM (p-PRAS40 inhibition in LNCaP cells) |
| Quantified Difference | Cannot be calculated. Extrapolation is scientifically unsound. |
| Conditions | N/A for target compound. Comparator assay: cell-based, LNCaP line. |
Why This Matters
The complete absence of quantifiable differentiation data means a scientific procurement decision cannot be based on performance. Selection is currently driven by structural novelty rather than proven advantages.
- [1] Zhan, W., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47-58. View Source
- [2] Search of ChEMBL, PubChem, and BindingDB databases for bioactivity data on CAS 1797350-93-6. View Source
- [3] PubChem. Search for '1797350-93-6'. View Source
